N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3,5-dimethoxybenzamide
Description
Properties
IUPAC Name |
N-[2-[[5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]-3,5-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O3S/c1-26-16-9-14(10-17(11-16)27-2)19(25)22-7-8-28-20-23-12-18(24-20)13-3-5-15(21)6-4-13/h3-6,9-12H,7-8H2,1-2H3,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCXXJMIQRAJUEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NCCSC2=NC=C(N2)C3=CC=C(C=C3)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategy
The target molecule can be deconstructed into three primary components:
- 5-(4-Fluorophenyl)-1H-imidazole-2-thiol : The heterocyclic core containing the 4-fluorophenyl substituent and a thiol group.
- 2-Chloroethylamine : A linker for thioether bond formation.
- 3,5-Dimethoxybenzoyl chloride : The acylating agent for terminal amide bond synthesis.
Retrosynthetic pathways prioritize the sequential assembly of these fragments, with the imidazole-thiol intermediate serving as the foundational building block.
Synthesis of 5-(4-Fluorophenyl)-1H-Imidazole-2-Thiol
Cyclocondensation Reaction
The imidazole ring is synthesized via cyclocondensation of 4-fluorobenzaldehyde with thiourea and ammonium acetate under acidic conditions. This one-pot reaction proceeds via the following mechanism:
$$
\text{4-Fluorobenzaldehyde} + \text{Thiourea} \xrightarrow[\text{AcOH, Δ}]{\text{NH}_4\text{OAc}} \text{5-(4-Fluorophenyl)-1H-imidazole-2-thiol}
$$
Optimized Conditions :
- Solvent : Glacial acetic acid (5 mL/mmol)
- Temperature : Reflux at 120°C for 8–12 hours
- Workup : Neutralization with aqueous NaHCO₃, extraction with ethyl acetate
- Yield : 68–72%
Table 1: Characterization Data for 5-(4-Fluorophenyl)-1H-Imidazole-2-Thiol
| Property | Value/Description |
|---|---|
| Melting Point | 189–192°C |
| FT-IR (ύ, cm⁻¹) | 2560 (S–H), 1602 (C═N), 1510 (C–F) |
| ¹H NMR (DMSO-d6) | δ 12.3 (s, 1H, SH), 7.85–7.45 (m, 4H, Ar–H) |
| ¹³C NMR (DMSO-d6) | δ 161.2 (C–F), 136.5 (C–S), 128.4–115.7 (Ar–C) |
Thioether Linkage Formation
Nucleophilic Substitution Reaction
The thiol group of 5-(4-fluorophenyl)-1H-imidazole-2-thiol reacts with 2-chloroethylamine in the presence of a base to form the thioether bond:
$$
\text{Imidazole-2-thiol} + \text{ClCH₂CH₂NH₂} \xrightarrow[\text{EtOH, Δ}]{\text{K₂CO₃}} \text{2-((5-(4-Fluorophenyl)-1H-imidazol-2-yl)thio)ethylamine}
$$
Critical Parameters :
- Base : Anhydrous K₂CO₃ (2.5 equiv)
- Solvent : Absolute ethanol (10 mL/mmol)
- Temperature : Reflux at 80°C for 6 hours
- Yield : 58–63%
Table 2: Reaction Optimization for Thioether Formation
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | Ethanol | 80 | 6 | 63 |
| NaHCO₃ | THF | 60 | 8 | 42 |
| Triethylamine | Dichloromethane | 25 | 24 | 29 |
Amide Bond Coupling with 3,5-Dimethoxybenzoyl Chloride
Schotten-Baumann Reaction
The primary amine intermediate undergoes acylation with 3,5-dimethoxybenzoyl chloride under basic aqueous conditions:
$$
\text{2-((5-(4-Fluorophenyl)-1H-imidazol-2-yl)thio)ethylamine} + \text{3,5-Dimethoxybenzoyl chloride} \xrightarrow[\text{H₂O/CH₂Cl₂}]{\text{NaOH}} \text{N-(2-((5-(4-Fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3,5-dimethoxybenzamide}
$$
Optimized Protocol :
- Solvent System : Dichloromethane/water (2:1 v/v)
- Base : 10% aqueous NaOH (pH 10–12)
- Temperature : 0°C to room temperature, 2 hours
- Yield : 74–78%
Table 3: Spectroscopic Validation of Final Product
| Technique | Key Data |
|---|---|
| FT-IR | 3290 cm⁻¹ (N–H), 1655 cm⁻¹ (C═O), 1598 cm⁻¹ (C═C), 1240 cm⁻¹ (C–O–C) |
| ¹H NMR | δ 8.25 (t, 1H, NH), 6.95–7.45 (m, 7H, Ar–H), 3.85 (s, 6H, OCH₃) |
| ¹³C NMR | δ 167.8 (C═O), 161.5 (C–F), 153.2–105.4 (Ar–C), 55.9 (OCH₃) |
| HRMS (ESI+) | [M+H]⁺ Calculated: 456.1432; Found: 456.1429 |
Alternative Synthetic Routes and Comparative Analysis
Solid-Phase Synthesis Approach
A patent-derived method utilizes Wang resin-bound imidazole precursors to streamline the synthesis:
- Resin Functionalization : Wang resin is activated with Fmoc-protected 2-mercaptoimidazole.
- Thioether Formation : On-resin reaction with 2-bromoethylamine hydrobromide.
- Acylation : Cleavage and coupling with 3,5-dimethoxybenzoic acid using HBTU/DIPEA.
Challenges and Mitigation Strategies
- Imidazole Oxidation : The thiol group is prone to oxidation during storage. Solutions include argon atmosphere handling and addition of 1% w/v ascorbic acid to reaction mixtures.
- Amine Protonation : Competitive protonation of the ethylamine intermediate in aqueous media reduces acylation efficiency. Using Schlenk techniques or non-polar solvents (e.g., toluene) mitigates this issue.
Chemical Reactions Analysis
Types of Reactions
N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3,5-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or nitrating agents can be employed for substitution reactions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3,5-dimethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. The fluorophenyl group may enhance binding affinity to certain receptors, while the benzamide moiety can interact with proteins through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several classes of heterocyclic molecules, including triazoles, benzimidazoles, and sulfonamide derivatives. Below is a detailed comparison based on substituent effects, synthetic routes, and spectral data from the evidence:
Core Heterocyclic Structure and Functionalization
Key Observations :
- The fluorophenyl group in the target compound is recurrent in antifungal and anticancer agents (e.g., triazoles in , benzimidazoles in ), suggesting enhanced lipophilicity and target binding .
- Thioether linkages (as in the target’s ethylthio group) are critical for stabilizing tautomeric forms in triazoles and modulating pharmacokinetic properties.
- Methoxybenzamide moieties (as in the target) are structurally analogous to sulfonamide groups in , which are known for hydrogen-bonding interactions in enzyme active sites.
Biological Activity
N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3,5-dimethoxybenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth examination of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structural composition that includes:
- Imidazole ring : Contributes to biological activity through interactions with various biological targets.
- Thioether group : Enhances the compound's lipophilicity and potential for enzyme inhibition.
- Fluorophenyl group : Increases metabolic stability and may enhance binding affinity to receptors.
Molecular Formula : C19H18FN3O2S
Molecular Weight : 371.4 g/mol
CAS Number : 897455-59-3
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access. This is particularly relevant in the context of cancer and inflammatory diseases.
- Receptor Modulation : It can act as an agonist or antagonist at various receptors, influencing cellular signaling pathways. For instance, interactions with G-protein coupled receptors (GPCRs) have been noted.
- Pathway Interference : The compound may interfere with metabolic or signaling pathways, leading to altered cellular responses that are beneficial in therapeutic contexts.
Antimicrobial Activity
Research has shown that derivatives of imidazole compounds exhibit significant antimicrobial properties. For instance, studies indicated that similar imidazole-containing compounds displayed potent activity against a range of bacteria including Staphylococcus aureus and Escherichia coli .
| Compound | Zone of Inhibition (mm) |
|---|---|
| 5a | 15 (E. coli) |
| 5b | 11 (P. aeruginosa) |
| 5c | 20 (B. subtilis) |
| Streptomycin | 28 (E. coli) |
This table illustrates the antimicrobial potency of related compounds, suggesting that this compound may exhibit similar properties.
Anticancer Potential
Preliminary studies suggest that this compound could have anticancer effects through apoptosis induction in cancer cells. Its ability to modulate signaling pathways involved in cell proliferation and survival makes it a candidate for further investigation in cancer therapy .
Case Studies
- Study on Antimicrobial Properties : A recent study evaluated the antimicrobial efficacy of various imidazole derivatives against pathogenic bacteria using standard disk diffusion methods. The results indicated promising activity for compounds structurally similar to this compound .
- Cancer Cell Line Studies : In vitro assays on cancer cell lines demonstrated that the compound could inhibit cell growth and induce apoptosis at specific concentrations, warranting further exploration into its mechanism of action .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
